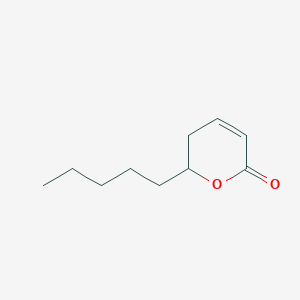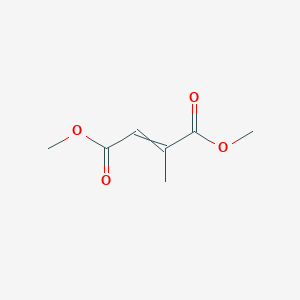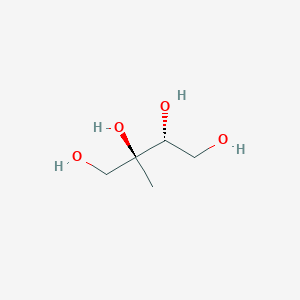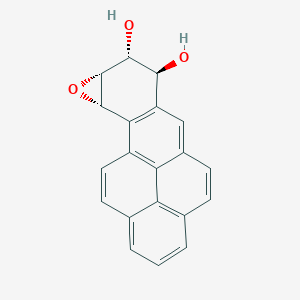
(-)-anti-BPDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: is a highly reactive metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon. This compound is known for its potent mutagenic and carcinogenic properties, making it a significant subject of study in environmental and health sciences.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide typically involves the enzymatic oxidation of benzo[a]pyrene. This process is mediated by cytochrome P450 enzymes, which convert benzo[a]pyrene to benzo[a]pyrene-7,8-dihydrodiol. Subsequent epoxidation by epoxide hydrolase yields (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide.
Industrial Production Methods: Industrial production of this compound is not common due to its highly toxic nature. laboratory-scale synthesis follows the aforementioned enzymatic pathways under controlled conditions to ensure safety and precision.
化学反応の分析
Types of Reactions: (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide primarily undergoes nucleophilic substitution reactions due to the presence of the epoxide group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as water, alcohols, and amines can react with the epoxide group under mild acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can further oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can reduce the epoxide group to a diol.
Major Products Formed:
Nucleophilic Substitution: The major products are dihydrodiol derivatives.
Oxidation: Oxidized products include quinones and other oxygenated derivatives.
Reduction: Reduced products are primarily diols.
科学的研究の応用
Chemistry: In chemistry, (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide is used as a model compound to study the mechanisms of epoxide formation and reactivity.
Biology: In biological research, this compound is studied for its interactions with DNA, leading to the formation of DNA adducts. These studies help understand the mutagenic and carcinogenic processes at the molecular level.
Medicine: In medical research, (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide is used to investigate the mechanisms of cancer development and to develop potential therapeutic interventions.
Industry: While not widely used in industry due to its toxicity, the compound is important in environmental monitoring and assessment of pollution levels.
作用機序
Molecular Targets and Pathways: (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide exerts its effects by forming covalent bonds with DNA, leading to the formation of DNA adducts. These adducts can cause mutations during DNA replication, ultimately leading to carcinogenesis. The compound primarily targets guanine bases in DNA, forming stable adducts that disrupt normal cellular processes.
類似化合物との比較
Benzo[a]pyrene-7,8-dihydrodiol: A precursor in the metabolic pathway leading to (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide.
Benzo[a]pyrene-4,5-epoxide: Another epoxide derivative of benzo[a]pyrene with similar reactivity but different biological effects.
Dibenzo[a,l]pyrene-11,12-dihydrodiol-13,14-epoxide: A structurally related compound with similar mutagenic properties.
Uniqueness: (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide is unique due to its specific formation pathway and its potent ability to form stable DNA adducts, making it a critical compound in the study of chemical carcinogenesis.
特性
CAS番号 |
58917-91-2 |
|---|---|
分子式 |
C20H14O3 |
分子量 |
302.3 g/mol |
IUPAC名 |
(3R,5S,6R,7S)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol |
InChI |
InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19+,20-/m0/s1 |
InChIキー |
DQEPMTIXHXSFOR-NMLBUPMWSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 |
異性体SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]6[C@@H](O6)[C@@H]([C@H]5O)O)C=C2 |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 |
Key on ui other cas no. |
63323-30-8 |
同義語 |
[7R-(7α,8β,8aβ,9aβ)]-7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol; (7R,8S,9R,10S)-(-)-syn-Benzo[a]pyrene-7,8-diol 9,10-Epoxide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


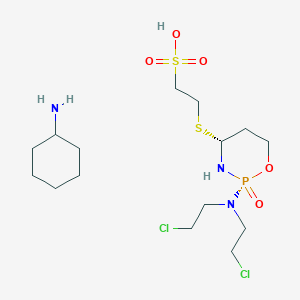
![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)
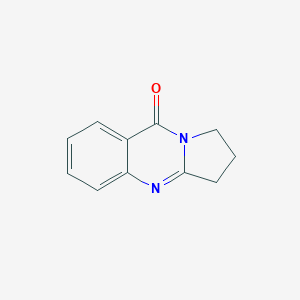

![benzo[a]pyren-8-ol](/img/structure/B31493.png)
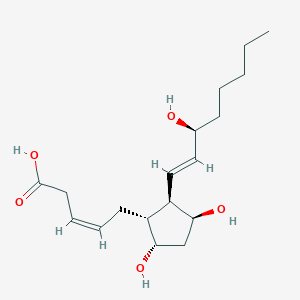
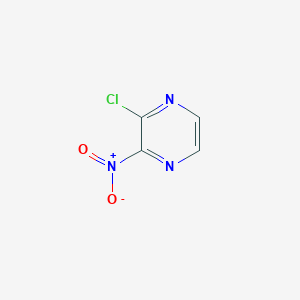
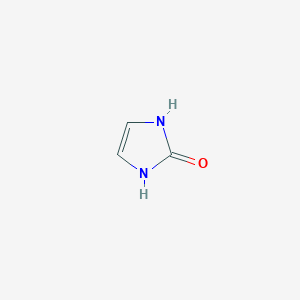
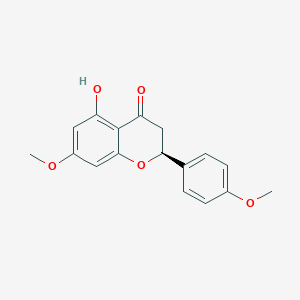
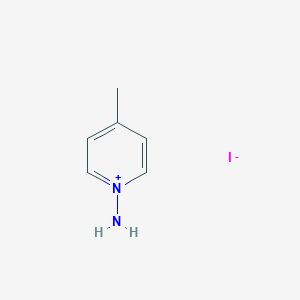
![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)
